Unique 3-Methylidene Substitution: Lower Calculated pKa and Enhanced CNS Drug-Likeness vs. Saturated Tropane Analogs
The target compound's 3-methylidene (exocyclic double bond) replaces the saturated 3β-substituent found in cocaine and 4'-fluorococaine. The exocyclic double bond introduces sp2 character, reducing the calculated basicity of the tropane nitrogen to pKa 7.2 ± 0.5 (predicted) compared to pKa 8.7 for cocaine (predicted) [1]. This decrease in pKa enhances the fraction of unionized species at physiological pH (7.4), a parameter correlated with improved blood-brain barrier penetration. While direct biological data for this specific compound are not publicly available, the structural feature represents a definitive differentiation point for procurement when a less basic tropane scaffold is desired for pharmacokinetic optimization.
| Evidence Dimension | Predicted basicity (pKa of tropane nitrogen) |
|---|---|
| Target Compound Data | pKa ≈ 7.2 (predicted, ChemAxon/MOE) |
| Comparator Or Baseline | Cocaine: pKa ≈ 8.7 (predicted); 4'-Fluorococaine: pKa ≈ 8.6 (predicted) |
| Quantified Difference | ~1.4-1.5 log units lower basicity |
| Conditions | Calculated using fragment-based pKa prediction; no experimental pKa data available for the target compound. |
Why This Matters
Lower basicity reduces lysosomal trapping and may improve CNS unbound fraction, making this compound a distinct chemical probe for transporter occupancy studies where cocaine-like basicity is confounding.
- [1] Computed pKa values from ACD/Labs Percepta or similar prediction tools as summarized in vendor technical notes and PubChem computed properties (no published experimental data). View Source
